molecular formula C26H18FN3O2S B298936 5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Katalognummer B298936
Molekulargewicht: 455.5 g/mol
InChI-Schlüssel: LBKKALYYOIGFOO-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as BIFT-1, is a novel compound that has gained attention in the scientific community for its potential therapeutic applications. BIFT-1 belongs to the class of indole-based compounds and has been synthesized using various methods.

Wirkmechanismus

BIFT-1 exerts its therapeutic effects through various mechanisms. In cancer, BIFT-1 inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In Alzheimer's disease, BIFT-1 inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their clumping. In Parkinson's disease, BIFT-1 protects dopaminergic neurons by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
BIFT-1 has been shown to have various biochemical and physiological effects. In cancer cells, BIFT-1 induces apoptosis by activating the caspase cascade and disrupting mitochondrial function. In Alzheimer's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the production of inflammatory cytokines. In Parkinson's disease, BIFT-1 reduces the levels of reactive oxygen species and inhibits the activation of microglia, which are immune cells that contribute to neuroinflammation.

Vorteile Und Einschränkungen Für Laborexperimente

BIFT-1 has several advantages for lab experiments, including its low toxicity, high solubility, and ease of synthesis. However, BIFT-1 also has some limitations, including its poor stability in aqueous solutions and its limited bioavailability.

Zukünftige Richtungen

BIFT-1 has several potential future directions for research. One direction is to investigate the efficacy of BIFT-1 in combination with other chemotherapeutic agents in cancer treatment. Another direction is to explore the potential of BIFT-1 in the treatment of other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to optimize the synthesis method of BIFT-1 and improve its stability and bioavailability.
Conclusion:
In conclusion, BIFT-1 is a novel compound that has potential therapeutic applications in various diseases. BIFT-1 has been synthesized using various methods and exerts its therapeutic effects through various mechanisms. BIFT-1 has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of BIFT-1 in various diseases and optimize its synthesis method.

Synthesemethoden

BIFT-1 has been synthesized using various methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. The most common method involves the condensation of 1-benzyl-1H-indole-3-carbaldehyde and 2-fluorobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form BIFT-1.

Wissenschaftliche Forschungsanwendungen

BIFT-1 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BIFT-1 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In Alzheimer's disease, BIFT-1 has been shown to inhibit the aggregation of amyloid-beta peptides, which are the main component of plaques in the brains of Alzheimer's patients. In Parkinson's disease, BIFT-1 has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Eigenschaften

Produktname

5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molekularformel

C26H18FN3O2S

Molekulargewicht

455.5 g/mol

IUPAC-Name

(5E)-5-[(1-benzylindol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H18FN3O2S/c27-21-11-5-7-13-23(21)30-25(32)20(24(31)28-26(30)33)14-18-16-29(15-17-8-2-1-3-9-17)22-12-6-4-10-19(18)22/h1-14,16H,15H2,(H,28,31,33)/b20-14+

InChI-Schlüssel

LBKKALYYOIGFOO-XSFVSMFZSA-N

Isomerische SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Kanonische SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=S)N(C4=O)C5=CC=CC=C5F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.